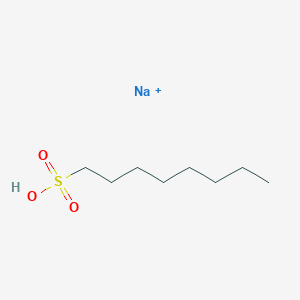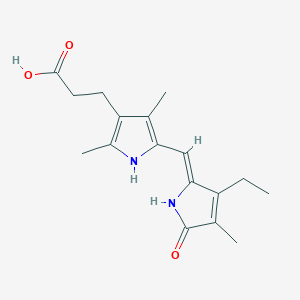
Xanthobilirubic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthobilirubic acid (XBA) is a natural compound that is found in the roots of the plant Scutellaria baicalensis. It is a member of the flavonoid family and has been shown to have a range of potential applications in scientific research.
Wirkmechanismus
Xanthobilirubic acid's mechanism of action is not fully understood, but it is believed to work through a number of different pathways. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer development. It has also been shown to activate certain signaling pathways that are involved in cell survival and growth.
Biochemische Und Physiologische Effekte
Xanthobilirubic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and to have a protective effect on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Xanthobilirubic acid has a number of advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It is also highly soluble in water and ethanol, making it easy to work with. However, there are also some limitations to its use. It can be difficult to obtain in large quantities, and its purity can be difficult to control.
Zukünftige Richtungen
There are a number of potential future directions for research on Xanthobilirubic acid. One area of interest is its potential as a treatment for Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
Xanthobilirubic acid can be synthesized through a multi-step process involving the extraction of the root of Scutellaria baicalensis, followed by purification, and finally, acid hydrolysis. The resulting product is a yellow powder that is highly soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Xanthobilirubic acid has been shown to have a range of potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and to be a potential treatment for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
15770-19-1 |
|---|---|
Produktname |
Xanthobilirubic acid |
Molekularformel |
C17H22N2O3 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
3-[5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-5-12-10(3)17(22)19-15(12)8-14-9(2)13(11(4)18-14)6-7-16(20)21/h8,18H,5-7H2,1-4H3,(H,19,22)(H,20,21)/b15-8- |
InChI-Schlüssel |
NDNYWGGIUJBYPM-NVNXTCNLSA-N |
Isomerische SMILES |
CCC\1=C(C(=O)N/C1=C\C2=C(C(=C(N2)C)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
Kanonische SMILES |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
Synonyme |
xanthobilirubic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
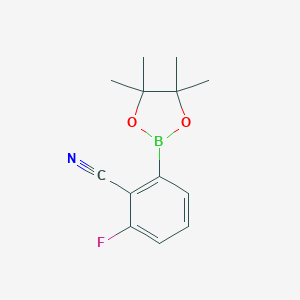
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
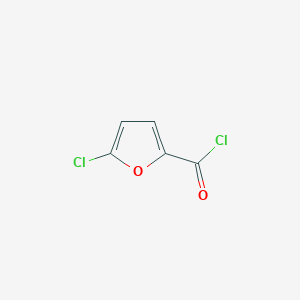

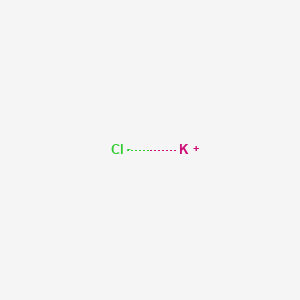

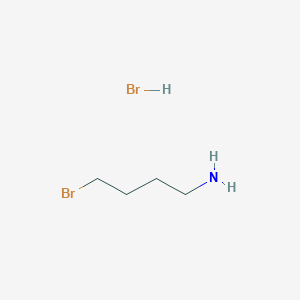

![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)
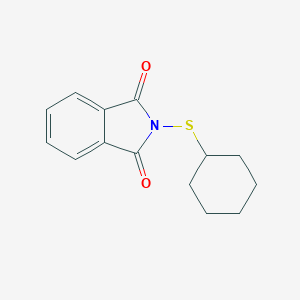
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)

